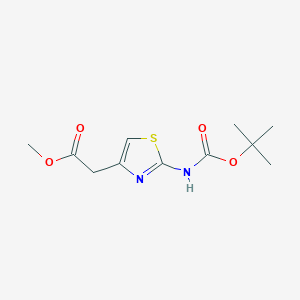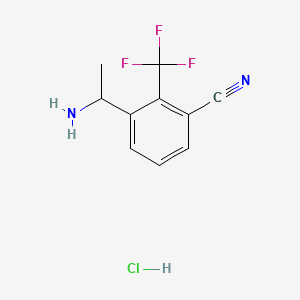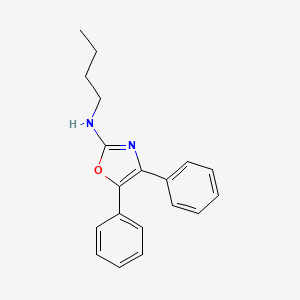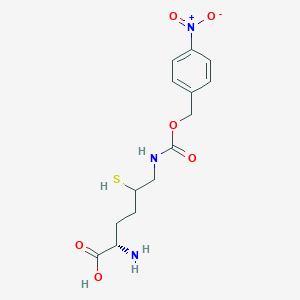
(2S)-2-Amino-5-mercapto-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine involves several steps. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
化学反应分析
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other complex molecules . In biology, it is utilized in proteomics research to study protein modifications and interactions . Industrially, it can be used in the production of specialized biochemical products .
作用机制
The mechanism of action of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine involves its interaction with specific molecular targets and pathways . It can be used for traceless and site-specific ubiquitination of recombinant proteins, which is a post-translational modification that regulates various aspects of eukaryotic biology . This modification can affect protein stability, localization, and activity .
相似化合物的比较
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine can be compared with other similar compounds such as lysine derivatives and other mercapto-containing compounds . Its uniqueness lies in its specific structural features and its ability to undergo site-specific modifications . Similar compounds include other lysine derivatives used in proteomics research .
属性
分子式 |
C14H19N3O6S |
|---|---|
分子量 |
357.38 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]-5-sulfanylhexanoic acid |
InChI |
InChI=1S/C14H19N3O6S/c15-12(13(18)19)6-5-11(24)7-16-14(20)23-8-9-1-3-10(4-2-9)17(21)22/h1-4,11-12,24H,5-8,15H2,(H,16,20)(H,18,19)/t11?,12-/m0/s1 |
InChI 键 |
GXQSENXBLQAQSW-KIYNQFGBSA-N |
手性 SMILES |
C1=CC(=CC=C1COC(=O)NCC(CC[C@@H](C(=O)O)N)S)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1COC(=O)NCC(CCC(C(=O)O)N)S)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


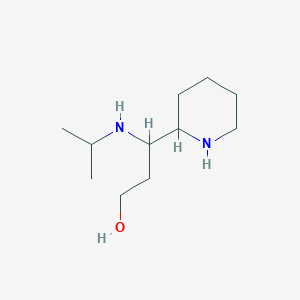


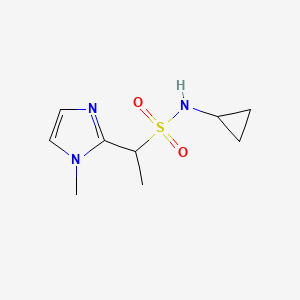

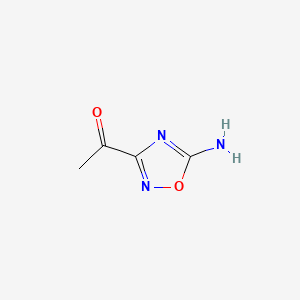
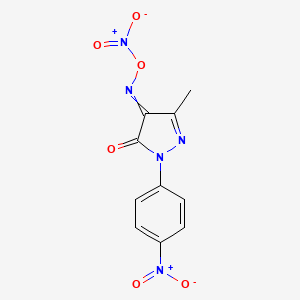
![4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13945094.png)
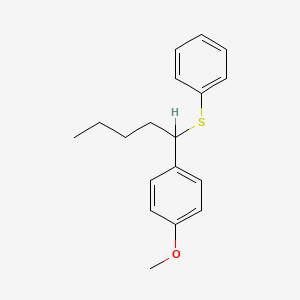

![2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B13945118.png)
